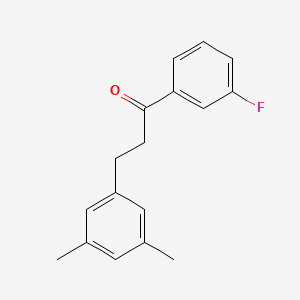

3-(3,5-Dimethylphenyl)-3'-fluoropropiophenone

Description

3-(3,5-Dimethylphenyl)-3'-fluoropropiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with a 3,5-dimethylphenyl group at the 3-position and a fluorine atom at the 3'-position of the adjacent phenyl ring. This compound belongs to a broader class of fluorinated aryl ketones, which are of interest in medicinal chemistry and materials science due to their electronic and steric properties. The fluorine atom enhances metabolic stability and lipophilicity, while the dimethylphenyl group contributes to steric bulk and electron-donating effects .

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-8-13(2)10-14(9-12)6-7-17(19)15-4-3-5-16(18)11-15/h3-5,8-11H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZPQSXINGIFLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644894 | |

| Record name | 3-(3,5-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-58-0 | |

| Record name | 1-Propanone, 3-(3,5-dimethylphenyl)-1-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes

The synthesis of 3-(3,5-Dimethylphenyl)-3'-fluoropropiophenone generally follows Friedel-Crafts acylation or related electrophilic aromatic substitution methodologies, adapted to incorporate the fluorine substituent on the propiophenone moiety.

Friedel-Crafts Acylation Approach

This classical method involves the reaction of an acid chloride derivative with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). For the target compound, the key steps include:- Preparation of 3,5-dimethylbenzoyl chloride (acid chloride precursor).

- Reaction of this acid chloride with a fluorinated aromatic compound, typically 4-fluorobenzene or a fluorinated benzoyl chloride, under anhydrous conditions to prevent hydrolysis.

- The Lewis acid catalyst facilitates the formation of the acylium ion, which electrophilically attacks the aromatic ring to form the ketone.

This method is favored for its straightforwardness and scalability, especially in industrial settings where continuous flow reactors can optimize reaction parameters such as temperature, pressure, and reactant concentration to maximize yield and purity.

Grignard Reagent Route

An alternative involves the use of Grignard reagents, where 3,5-dimethylphenylmagnesium bromide is reacted with a fluorinated benzoyl chloride. This nucleophilic addition to the carbonyl carbon forms the ketone after acidic workup. The reaction is conducted under inert atmosphere (nitrogen or argon) to prevent oxidation of the Grignard reagent.Alkylation of Fluorinated Propiophenone

In some analog syntheses, the fluorinated propiophenone is alkylated with 3,5-dimethylbenzyl halides under basic conditions (e.g., potassium carbonate) to introduce the 3,5-dimethylphenyl substituent. This method may proceed via Friedel-Crafts alkylation or nucleophilic substitution depending on the substrate and conditions.

Reaction Conditions and Optimization

Temperature Control:

Friedel-Crafts acylations are typically performed at low to moderate temperatures (0–5°C to room temperature) to control regioselectivity and minimize side reactions such as polyacylation or rearrangements.Anhydrous Environment:

Strict exclusion of moisture is critical to prevent hydrolysis of acid chlorides and deactivation of Lewis acid catalysts.Catalyst Loading:

Aluminum chloride is used in stoichiometric or catalytic amounts, with optimization balancing reaction rate and ease of workup.Solvent Choice:

Non-polar solvents such as dichloromethane or carbon disulfide are common to dissolve reactants and maintain catalyst activity.

Industrial Scale Considerations

Continuous Flow Reactors:

Industrial synthesis benefits from continuous flow technology, allowing precise control over reaction time, temperature, and mixing, which enhances reproducibility and scalability.Purification:

Post-reaction purification typically involves aqueous quenching, extraction, and recrystallization or chromatography to achieve high purity (>98%).

- Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 3,5-Dimethylbenzoyl chloride, 4-fluorobenzene, AlCl₃ | Anhydrous, 0–25°C, inert atmosphere | High yield, scalable, straightforward | Requires moisture control, possible polyacylation |

| Grignard Reaction | 3,5-Dimethylphenylmagnesium bromide, 4-fluorobenzoyl chloride | Inert atmosphere, dry ether solvent, 0–25°C | High selectivity, mild conditions | Sensitive to moisture, requires inert gas |

| Alkylation of Propiophenone | 3,5-Dimethylbenzyl chloride, base (K₂CO₃) | Polar aprotic solvent, reflux or room temp | Alternative route, avoids acid chlorides | May require longer reaction times, side reactions possible |

Regioselectivity:

The presence of methyl groups at the 3,5-positions on the phenyl ring directs electrophilic substitution to specific positions, enhancing selectivity in Friedel-Crafts reactions.Fluorine Effects:

The fluorine substituent on the propiophenone ring influences electronic properties, increasing electrophilicity of the carbonyl carbon and affecting reaction kinetics.Purity and Characterization:

Analytical techniques such as NMR (including NOESY for spatial proton relationships), HPLC, and mass spectrometry are essential to confirm the structure and purity of the synthesized compound.Safety and Handling:

Due to the reactivity of acid chlorides and Lewis acids, reactions should be conducted in well-ventilated fume hoods with appropriate personal protective equipment.

The preparation of this compound is effectively achieved through Friedel-Crafts acylation and Grignard reagent methodologies, with each route offering distinct advantages depending on scale and available reagents. Industrial synthesis favors optimized Friedel-Crafts acylation under controlled conditions, often employing continuous flow reactors for enhanced efficiency. Careful control of reaction parameters and purification steps ensures high yield and purity, making these methods reliable for research and production purposes.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-3’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

3-(3,5-Dimethylphenyl)-3'-fluoropropiophenone serves as an important intermediate in organic synthesis. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions:

- Oxidation: Can yield carboxylic acids or ketones.

- Reduction: Produces alcohols or alkanes.

- Substitution: The fluorine atom can be replaced with other functional groups through nucleophilic aromatic substitution reactions.

Biology

The compound has potential biological activities that make it useful in pharmacological studies:

- Enzyme Interaction Studies: It aids in understanding metabolic pathways and enzyme interactions, which are critical for drug development.

- Antimicrobial Activity: Related compounds have shown significant antibacterial properties against resistant strains of bacteria, suggesting potential for further investigation into its antimicrobial efficacy .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties contribute to advancements in various industrial processes, including:

- Chiral Chromatography: It is employed as a building block for chiral stationary phases, enhancing the separation of chiral compounds.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of structurally similar compounds highlighted that modifications in the aromatic systems can enhance efficacy against resistant bacterial strains. The MIC (Minimum Inhibitory Concentration) values for related compounds were significantly lower than those observed for traditional antibiotics, indicating potential for development into new antimicrobial agents.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| Thiazole Derivative 1 | 2 | S. aureus |

| Thiazole Derivative 2 | 16 | E. faecium |

Case Study 2: Chiral Chromatography

Research demonstrated that using this compound as a component of chiral stationary phases improved the resolution of enantiomers compared to traditional methods. This application is vital in pharmaceutical development where chirality plays a crucial role in drug efficacy.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-3’-fluoropropiophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents, fluorine positioning, and backbone modifications. Below is a detailed comparison with key analogs derived from available literature and synthetic reports.

Substituent Variations on the Aromatic Ring

- 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol (DV358): Structure: Replaces the propiophenone backbone with a trifluoropropanol group. The hydroxyl group introduces hydrogen-bonding capacity, affecting solubility . Molecular Formula: C11H14F3N (vs. C17H16FO for the target compound).

- 1-Chloro-3-(3,5-dimethylphenyl)acetone (DW032): Structure: Substitutes fluorine with chlorine and modifies the ketone positioning. Key Differences: Chlorine’s larger atomic radius and lower electronegativity may alter electronic effects and intermolecular interactions. This compound exhibits higher molecular weight (196.68 g/mol vs.

Fluorine Positioning and Backbone Modifications

- 3-(3,5-Dimethylphenyl)-4,4,4-trifluoro-(E)-crotonic acid (DU951): Structure: Features a trifluoromethylated crotonic acid backbone instead of a propiophenone. Key Differences: The carboxylic acid group introduces acidity (pKa ~2–3), contrasting with the neutral ketone in the target compound. The (E)-configuration and conjugated double bond may influence photostability and aggregation behavior .

- 3-[2-(Trifluoromethyl)phenyl]acetone (DW033): Structure: Shifts the trifluoromethyl group to the ortho position of the phenyl ring. The absence of dimethyl groups on the aromatic ring diminishes steric protection of the ketone .

Data Tables: Structural and Functional Comparisons

Table 1. Molecular Properties of Selected Analogs

Table 2. Functional Group Impact on Solubility and Reactivity

| Compound | Solubility (Inferred) | Reactivity Notes |

|---|---|---|

| This compound | Low in water; moderate in DMSO | Fluorine enhances stability; ketone susceptible to nucleophilic attack. |

| DV358 (Trifluoropropanol derivative) | Moderate in polar solvents | Hydroxyl group improves aqueous solubility; trifluoromethyl reduces electrophilicity. |

| DU951 (Crotonic acid derivative) | High in basic aqueous solutions | Carboxylic acid enables salt formation; conjugated system increases UV absorption. |

Research Findings and Implications

- Synthetic Accessibility: The target compound shares synthetic pathways with analogs like DV358, where acid-catalyzed condensation (e.g., using substituted acetophenones) is common . However, fluorine introduction often requires specialized fluorinating agents.

- Thermodynamic Stability : Dimethylphenyl groups confer steric protection to the ketone, as seen in DW032 and DU951, but fluorine’s inductive effect may slightly destabilize the carbonyl group .

- Applications: Fluorinated propiophenones are explored as intermediates in antipsychotic drug synthesis, whereas crotonic acid derivatives (e.g., DU951) are studied for polymer chemistry .

Biological Activity

3-(3,5-Dimethylphenyl)-3'-fluoropropiophenone is an aromatic ketone notable for its unique structural features, including a carbonyl group attached to a 3,5-dimethylphenyl group and a fluorine atom at the 3' position of the propionyl chain. Its molecular formula is C17H17FO, and it has a molecular weight of approximately 256.31 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H17FO |

| Molecular Weight | 256.31 g/mol |

| Functional Groups | Aromatic ketone |

| Key Substituents | Dimethyl, Fluorine |

The presence of both dimethyl groups and a fluorine atom contributes to its electronic properties, which may influence its biological activity.

Synthesis Methods

Various methods have been reported for synthesizing this compound, including:

- Direct Acylation : Utilizing acyl chlorides in the presence of Lewis acids.

- Condensation Reactions : Involving the reaction of appropriate phenolic compounds with propionyl chloride under basic conditions.

These synthetic routes allow for modifications that can enhance the compound's biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against Gram-positive bacteria. The structural characteristics of the compound may enhance its interaction with microbial targets.

- Anticancer Potential : In vitro studies have indicated that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy.

- Inhibitory Effects on Acid Secretion : Similar compounds have shown promise as inhibitors of gastric acid secretion, which could be beneficial in treating conditions like gastritis and peptic ulcers.

Antimicrobial Activity

A study conducted on related compounds demonstrated that modifications in substituents significantly affect antimicrobial efficacy. For instance, compounds with halogen substitutions exhibited enhanced activity against resistant strains of Staphylococcus aureus and Enterococcus faecium. The introduction of electron-withdrawing groups like fluorine was found to increase lipophilicity and improve membrane penetration, thereby enhancing antimicrobial action .

Anticancer Activity

In vitro tests revealed that certain derivatives of this compound showed promising anticancer activity against various cell lines. For example, compounds with specific substitutions demonstrated significant cytotoxic effects on Caco-2 (colon cancer) and A549 (lung cancer) cells. The structure-activity relationship highlighted that the presence of specific functional groups could enhance or diminish anticancer properties .

Gastroprotective Effects

Research has indicated that similar aromatic ketones can act as acid secretion inhibitors. These findings suggest that this compound might also possess gastroprotective qualities by modulating gastric acid production, making it a candidate for further investigation in treating gastrointestinal disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,5-Dimethylphenyl)-3'-fluoropropiophenone, and what experimental parameters influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3'-fluoro-propiophenoyl chloride and 3,5-dimethylbenzene under Lewis acid catalysis (e.g., AlCl₃). Reaction parameters such as temperature (optimized between 0–5°C to minimize side reactions), stoichiometry of the acyl chloride to aromatic substrate (1:1.2 molar ratio), and solvent choice (anhydrous dichloromethane) critically affect yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential:

- ¹H NMR : The dimethylphenyl group’s aromatic protons appear as a singlet (δ 6.7–7.1 ppm), while the fluorophenyl protons show splitting due to coupling with fluorine (J = 8–10 Hz).

- ¹⁹F NMR : A distinct singlet near δ -110 ppm confirms the fluorine substituent.

- MS (EI) : The molecular ion peak [M⁺] at m/z 256.3 (calculated for C₁₇H₁₅FO) and fragmentation patterns validate the structure. Cross-reference with high-resolution mass spectrometry (HRMS) ensures accuracy .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Methodological Answer : Store at -20°C in airtight, amber vials under inert gas (argon or nitrogen) to prevent degradation via hydrolysis or photochemical reactions. For short-term use (1–2 weeks), -4°C is acceptable. Monitor purity via periodic GC-MS or HPLC analysis .

Advanced Research Questions

Q. How do the electronic effects of the 3,5-dimethylphenyl and 3'-fluoro groups influence the compound’s reactivity in nucleophilic additions?

- Methodological Answer : The electron-donating methyl groups activate the aromatic ring toward electrophilic substitution, while the electron-withdrawing fluorine atom on the propiophenone moiety polarizes the carbonyl group, enhancing its electrophilicity. This dual effect facilitates nucleophilic attack (e.g., Grignard reagents) at the ketone. Computational modeling (DFT) of charge distribution and Hammett substituent constants (σₚ for -F ≈ +0.54) can predict reactivity trends .

Q. What strategies resolve contradictions in reported spectral data for structurally similar fluorinated propiophenones?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or concentration. To resolve:

- Use deuterated solvents consistently and report temperature (e.g., 298 K).

- Compare experimental data with computational predictions (e.g., Gaussian NMR simulations).

- Validate via 2D NMR (COSY, HSQC) to assign overlapping signals unambiguously .

Q. How can this compound serve as an intermediate in synthesizing bioactive derivatives?

- Methodological Answer : The ketone group allows for condensation reactions (e.g., with hydrazines to form hydrazones for antimicrobial studies) or reduction to secondary alcohols for further functionalization. For example, reacting with bis(3,5-dimethylphenyl)phosphine oxide under basic conditions yields phosphinoyl derivatives (92–94% yields), as demonstrated in indolin-2-one syntheses .

Q. What experimental designs optimize regioselectivity in electrophilic substitutions on the dimethylphenyl ring?

- Methodological Answer : The 3,5-dimethyl groups sterically hinder substitution at positions 2, 4, and 6. To direct electrophiles (e.g., nitration) to the para position relative to methyl groups:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.